molecular formula C14H24Cl2N2 B1424121 N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride CAS No. 1220019-08-8

N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride

Cat. No.: B1424121
CAS No.: 1220019-08-8
M. Wt: 291.3 g/mol
InChI Key: MRVOXYPVNJFCSU-UHFFFAOYSA-N
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Description

N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride is a chemical compound with a complex structure that includes a phenyl group, a piperidine ring, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and the phenyl group. The methylamine group is then introduced through a series of reactions that may include alkylation, reduction, and condensation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of more reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialized chemicals.

Mechanism of Action

The mechanism of action of N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride can be compared with other similar compounds, such as:

    N-Methyl(phenyl)-N-(2-pyrrolidinylmethyl)-methanamine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    N-Methyl(phenyl)-N-(2-morpholinylmethyl)-methanamine: Similar structure but with a morpholine ring instead of a piperidine ring.

These compounds share some chemical properties but differ in their specific interactions and applications, highlighting the unique characteristics of this compound.

Properties

IUPAC Name

N-benzyl-N-methyl-1-piperidin-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-16(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15-14;;/h2-4,7-8,14-15H,5-6,9-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVOXYPVNJFCSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCN1)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride

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